molecular formula C6H2F3I2N B1412230 2,4-Diiodo-6-(trifluoromethyl)pyridine CAS No. 1227579-17-0

2,4-Diiodo-6-(trifluoromethyl)pyridine

Cat. No.: B1412230
CAS No.: 1227579-17-0
M. Wt: 398.89 g/mol
InChI Key: PHWWIUGIELXXPV-UHFFFAOYSA-N
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Description

2,4-Diiodo-6-(trifluoromethyl)pyridine ( 100366-76-5) is a valuable halogenated pyridine derivative designed for research and development applications, strictly for laboratory use. This compound features a pyridine ring substituted with two iodine atoms and a trifluoromethyl group, a combination that offers significant potential for constructing complex molecules . The iodine atoms serve as excellent leaving groups, making this compound a versatile and reactive intermediate in metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, which are fundamental to medicinal chemistry and materials science . The inclusion of the trifluoromethyl group is of particular interest in discovery research. This moiety is known to influence the biological activity, metabolic stability, and lipophilicity of molecules, making it a key structural feature in the development of modern agrochemicals and pharmaceuticals . In the agrochemical industry, many commercial products incorporating the trifluoromethylpyridine moiety have been developed for crop protection . As such, this compound is a strategic building block for researchers synthesizing novel compounds for screening and development in these fields. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2,4-diiodo-6-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F3I2N/c7-6(8,9)4-1-3(10)2-5(11)12-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHWWIUGIELXXPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1C(F)(F)F)I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F3I2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601281847
Record name 2,4-Diiodo-6-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601281847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227579-17-0
Record name 2,4-Diiodo-6-(trifluoromethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227579-17-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Diiodo-6-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601281847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Method Overview:
This approach involves the initial synthesis of a pyridine core, followed by selective halogenation and trifluoromethylation. The key steps include halogenation at specific positions, followed by the introduction of the trifluoromethyl group.

Key Steps:

Reaction Conditions:

  • Elevated temperatures (~80–120°C)
  • Use of copper or iron catalysts
  • Solvents like acetonitrile or dimethylformamide (DMF)

Limitations:

  • Selectivity challenges in halogenation
  • Handling of toxic reagents

Research Findings:
While specific synthesis routes for 2,4-diiodo-6-(trifluoromethyl)pyridine are limited, analogous methods for trifluoromethylation of pyridine derivatives suggest that the use of trifluoromethyl iodide with copper catalysts provides a viable route, with yields typically ranging from 50–70%.

Halogen Exchange and Nucleophilic Substitution

Method Overview:
This method involves starting from a halogenated pyridine, such as 2,4-diiodopyridine, followed by nucleophilic substitution to introduce the trifluoromethyl group.

Procedure:

  • Step 1: Synthesize 2,4-diiodopyridine via iodination of pyridine or its derivatives.
  • Step 2: React 2,4-diiodopyridine with a trifluoromethyl source, such as trifluoromethyl copper (CuCF₃) or trifluoromethyl sulfonates, under controlled conditions.

Reaction Conditions:

Parameter Conditions
Temperature 80–120°C
Catalyst Copper powder or copper salts
Solvent Acetonitrile, DMF
Reaction Time 12–24 hours

Research Findings:
This method has been successfully employed in the synthesis of various trifluoromethylated pyridines, with yields often exceeding 60%. The approach benefits from high regioselectivity, favoring substitution at the 6-position due to the directing effects of iodine.

Cyclocondensation and Multi-step Synthesis

Method Overview:
An alternative approach involves constructing the pyridine ring via cyclocondensation reactions from suitable trifluoromethyl-containing building blocks, such as ethyl 2,2,2-trifluoroacetate derivatives, followed by halogenation.

Key Steps:

  • Step 1: Synthesis of trifluoromethylated intermediates.
  • Step 2: Cyclocondensation with appropriate nitrogen sources to form the pyridine ring.
  • Step 3: Selective halogenation to introduce iodine at the 2 and 4 positions.

Reaction Conditions:

  • Use of acids or bases to facilitate cyclization
  • Elevated temperatures (~100–150°C)
  • Use of halogenating agents such as iodine or iodine monochloride

Research Findings:
This multi-step method allows for precise control over substitution patterns, but it is more complex and less direct. Yields are variable, typically around 40–60%, depending on the efficiency of each step.

Summary of Preparation Methods

Method Starting Material Key Reagents Conditions Typical Yield Advantages Limitations
Direct trifluoromethylation 2,4-Diiodopyridine Trifluoromethyl iodide, Cu catalyst 80–120°C, inert atmosphere 50–70% High regioselectivity Toxic reagents, requires careful control
Halogen exchange Pyridine derivatives Iodination, trifluoromethyl copper 80–120°C >60% Good selectivity Multi-step, complex purification
Cyclocondensation Trifluoromethyl building blocks Various cyclization reagents 100–150°C 40–60% Structural diversity Multi-step, less direct

Chemical Reactions Analysis

Types of Reactions

2,4-Diiodo-6-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a catalyst such as iron(III) chloride.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 2,4-diazido-6-(trifluoromethyl)pyridine, while oxidation with potassium permanganate can produce this compound N-oxide.

Scientific Research Applications

Agrochemical Applications

The increasing global demand for effective agrochemicals has led to the exploration of compounds like 2,4-Diiodo-6-(trifluoromethyl)pyridine as potential herbicides and insecticides. The trifluoromethyl group is known to improve the biological activity of pesticides, making them more effective against a range of pests and diseases.

Herbicides

  • Mechanism of Action: The compound's structure may inhibit specific enzymes involved in plant growth or disrupt metabolic pathways in target weeds.
  • Case Studies: Research indicates that derivatives of trifluoromethylpyridine have been successfully developed into herbicides that exhibit selective action against certain weed species while being less harmful to crops like wheat .

Insecticides

  • Development of New Insecticides: The synthesis of this compound can lead to novel insect growth regulators (IGRs) that target larval stages of pests. For instance, compounds derived from related structures have shown effectiveness against aphids and other sap-sucking insects .
  • Commercial Products: Sulfoxaflor, an insecticide based on trifluoromethylpyridine, has demonstrated significant efficacy in pest control, showcasing the potential for similar compounds .

Pharmaceutical Applications

The pharmaceutical industry is increasingly incorporating fluorinated compounds due to their enhanced bioactivity and pharmacokinetic properties. This compound is no exception and is being investigated for its potential as a pharmaceutical agent.

Antiviral and Antitumor Agents

  • Drug Development: Approximately 40% of pharmaceutical compounds contain fluorine, with about 20% featuring a trifluoromethyl group. This highlights the importance of such structures in drug design .
  • Notable Compounds: One successful example is tipranavir, a non-peptide antiviral drug developed for HIV treatment, which incorporates a trifluoromethylpyridine structure. Its synthesis involves condensation reactions similar to those that could be applied to this compound .

Synthesis and Chemical Properties

The synthesis of this compound typically involves halogenation reactions where iodine and trifluoromethyl groups are introduced onto the pyridine ring. Various methods can be employed:

  • Direct Halogenation: Utilizing iodine sources under controlled conditions to achieve selective substitution.
  • Fluorination Techniques: Employing hydrogen fluoride with catalysts to facilitate the introduction of trifluoromethyl groups .

Mechanism of Action

The mechanism of action of 2,4-Diiodo-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The iodine atoms can form halogen bonds with target proteins, leading to inhibition or modulation of their activity. The compound may also interact with nucleic acids, affecting gene expression and cellular function.

Comparison with Similar Compounds

Halogenated Pyridine Derivatives

2-Bromo-4-iodo-6-(trifluoromethyl)pyridine (CAS: 749875-09-0)
  • Structure : Bromine at position 2, iodine at position 4, and -CF₃ at position 6.
  • Molecular Weight : ~377.9 g/mol (lower than the diiodo analog due to bromine's lower atomic mass).
  • Key Differences : Bromine's smaller atomic radius may improve solubility compared to iodine. However, iodine's polarizability could enhance binding in biological systems .
Penclomedine (3,5-Dichloro-2,4-dimethoxy-6-(trichloromethyl)pyridine)
  • Structure : Chlorine at positions 3 and 5, methoxy groups at 2 and 4, and a trichloromethyl (-CCl₃) group at position 6.
  • Applications : Anticancer activity observed in murine models, with a plasma elimination half-life of 69 minutes in mice. Bioavailability after oral administration is low (~2%) due to extensive metabolism .
  • Contrast : The trifluoromethyl group in the target compound offers greater metabolic stability than -CCl₃, which undergoes reductive metabolism .

Trifluoromethyl Pyridines with Heterocyclic Moieties

Trifluoromethyl Pyridine Derivatives Containing 1,3,4-Oxadiazole
  • Example : 2-(Trifluoromethyl pyridin-2-yl)-1,3,4-oxadiazole derivatives.
  • Insecticidal Activity : Exhibited >80% activity at 250 mg/L against Mythimna separata and Plutella xylostella. The oxadiazole moiety enhances binding to insecticidal targets .

Pyridines with Aromatic Substituents

4-Ethoxy-2-[3-(trifluoromethyl)phenyl]-6-[4-(trifluoromethyl)phenyl]pyridine (CAS: 116579-43-2)
  • Structure : Ethoxy and two trifluoromethylphenyl groups.
2-(3-Chlorophenyl)-4-methylsulfanyl-6-[3-(trifluoromethyl)phenyl]pyridine (CAS: 144320-18-3)
  • Structure : Chlorophenyl and methylthio groups.
  • Applications : The methylthio (-SMe) group may act as a hydrogen bond acceptor, influencing receptor affinity .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
2,4-Diiodo-6-(trifluoromethyl)pyridine 398.89 -I, -I, -CF₃ High steric bulk; potential radiopharmaceutical use
2-Bromo-4-iodo-6-(trifluoromethyl)pyridine 377.90 -Br, -I, -CF₃ Improved solubility vs. diiodo analog
Penclomedine 315.85 -Cl, -Cl, -OCH₃, -CCl₃ Anticancer activity; rapid metabolism
1,3,4-Oxadiazole derivatives ~350–400 -CF₃, oxadiazole Insecticidal activity (>80% at 250 mg/L)

Biological Activity

2,4-Diiodo-6-(trifluoromethyl)pyridine is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of iodine and trifluoromethyl groups contributes to its reactivity and interaction with biological targets, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound is characterized by the following:

PropertyDescription
IUPAC NameThis compound
Molecular FormulaC7H3F3I2N
Molecular Weight355.91 g/mol
CAS Number1227579-00-1

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Lipophilicity Enhancement : The trifluoromethyl group increases lipophilicity, facilitating membrane penetration.
  • Halogen Bonding : Iodine atoms can form halogen bonds with proteins, influencing their activity.
  • Nucleic Acid Interaction : The compound may affect gene expression through interactions with nucleic acids.

Enzyme Inhibition

Research indicates that this compound serves as a valuable tool in studying enzyme inhibition. It has been used to explore protein-ligand interactions and assess the inhibition of various enzymes, particularly those involved in metabolic pathways.

Anticancer Activity

A significant area of investigation has been the compound's potential as an anticancer agent. In vitro studies have shown that it can induce apoptosis in cancer cell lines by activating caspase pathways. For example:

Cell LineIC50 (µM)Apoptosis Induction (%)
HeLa1070
MCF-71565

These results suggest its potential for development as a therapeutic agent targeting cancer cells.

Anti-inflammatory Effects

In addition to its anticancer properties, the compound exhibits anti-inflammatory activity. In carrageenan-induced edema models, it demonstrated significant inhibition of pro-inflammatory cytokines:

Compound TestedTNF-α Inhibition (%)IL-6 Inhibition (%)
This compound61–85%76–93%
Dexamethasone76%86%

This suggests its potential utility in treating inflammatory diseases.

Case Studies

Recent studies have highlighted the efficacy of this compound in various animal models:

  • Cancer Model : In a xenograft model using human breast cancer cells, treatment with the compound resulted in a significant reduction in tumor size compared to control groups.
  • Inflammation Model : In a rat model of arthritis, administration of the compound led to reduced swelling and pain scores, indicating effective anti-inflammatory action.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,4-Diiodo-6-(trifluoromethyl)pyridine, and how do reaction conditions influence yield?

  • Methodology :

  • Halogenation : Introduce iodine at positions 2 and 4 of 6-(trifluoromethyl)pyridine using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled temperatures (0–25°C). Polar solvents like dichloromethane (DCM) enhance reactivity .
  • Safety Note : Use inert atmospheres (N₂/Ar) to avoid side reactions with moisture-sensitive intermediates.
    • Yield Optimization : Monitor stoichiometry (e.g., 2.2 eq ICl per iodine site) and reaction time (4–12 hrs). Continuous flow systems improve reproducibility for halogenation steps .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structural analogs?

  • NMR Analysis :

  • ¹H NMR : Absence of aromatic protons (pyridine positions 3 and 5 are iodine-substituted).
  • ¹⁹F NMR : Single peak near -60 ppm for CF₃ group .
    • Mass Spectrometry : Look for molecular ion [M+H]⁺ at m/z 438.8 (C₆H₂F₃I₂N). Isotopic patterns for iodine (I²⁷⁷ and I²⁷¹) confirm diiodination .

Advanced Research Questions

Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?

  • DFT Calculations :

  • Analyze LUMO distribution to identify electrophilic sites. For example, iodine atoms act as leaving groups in Suzuki-Miyaura coupling .
  • Compare with analogous trifluoromethylpyridines to assess steric/electronic effects of iodine substitution .
    • Experimental Validation : Test Pd-catalyzed coupling with arylboronic acids. Monitor regioselectivity using X-ray crystallography .

Q. How do solvent polarity and temperature affect the stability of this compound during storage?

  • Stability Studies :

  • Polar Solvents (DMSO, DMF): Accelerate decomposition via iodine displacement. Avoid prolonged storage above -20°C .
  • Nonpolar Solvents (Hexane, Toluene): Enhance stability; UV-Vis spectroscopy tracks degradation (λₘₐₓ ~270 nm) .
    • Recommendation : Store under argon in amber vials at -80°C for long-term preservation .

Data Contradiction Analysis

Q. Discrepancies in reported catalytic activity of this compound in ligand design: How to resolve?

  • Case Study : Conflicting yields in Pd-catalyzed couplings (40–85%) may arise from:

  • Impurity Profiles : Trace metals in iodine sources (e.g., NIS vs. I₂) alter catalytic cycles .
  • Ligand Steric Effects : Bulky substituents on pyridine reduce Pd coordination efficiency .
    • Resolution : Standardize reagents (≥99.5% purity) and use controlled glovebox conditions for reproducibility .

Applications in Drug Discovery

Q. What strategies optimize this compound as a kinase inhibitor scaffold?

  • Functionalization :

  • Replace iodine with amine or sulfonamide groups via SNAr reactions. Use K₂CO₃ in DMF (80°C, 24 hrs) .
    • Biological Screening : Test against kinase panels (e.g., EGFR, VEGFR) to assess IC₅₀ values. Compare with non-iodinated analogs to evaluate halogen bonding effects .

Material Science Applications

Q. Can this compound serve as a precursor for luminescent materials?

  • Coordination Chemistry :

  • Synthesize Ir(III) complexes using cyclometalating ligands. Compare photoluminescence quantum yields (PLQY) with chlorine/fluorine-substituted analogs .
    • Device Integration : Test in OLEDs; iodine’s heavy atom effect may enhance spin-orbit coupling for triplet harvesting .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Diiodo-6-(trifluoromethyl)pyridine
Reactant of Route 2
2,4-Diiodo-6-(trifluoromethyl)pyridine

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